

Tolfenpyrad: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolfenpyrad is a broad-spectrum pyrazole insecticide and acaricide discovered and developed by Mitsubishi Chemical Corporation. First registered in Japan in 2003, it has become a significant tool in pest management due to its novel mode of action and efficacy against a wide range of pests, including those resistant to other classes of insecticides. This technical guide provides an in-depth overview of the discovery, detailed synthesis pathways, mechanism of action, and key toxicological data of **Tolfenpyrad**, tailored for professionals in the fields of chemical synthesis and crop protection.

Discovery and Development

Tolfenpyrad, a pyrazole insecticide, was discovered by Mitsubishi Chemical Corporation in 1991.[1] The compound was first registered for use on vegetables and tea plants in Japan on April 24, 2003.[1] Its development was driven by the need for new insecticides with a different mode of action to combat the growing issue of pest resistance to existing products. **Tolfenpyrad** exhibits broad-spectrum activity against various insect pests at all life stages, from eggs to adults, and also possesses fungicidal properties against certain powdery mildews.

[2][3]

Physicochemical Properties



A summary of the key physicochemical properties of **Tolfenpyrad** is presented in the table below.

Property	Value	Reference
IUPAC Name	4-chloro-3-ethyl-1-methyl-N-[4- (p-tolyloxy)benzyl]pyrazole-5- carboxamide	[1][4]
CAS Number	129558-76-5	[1][4]
Molecular Formula	C21H22CIN3O2	[1][4]
Molecular Weight	383.9 g/mol	[1][5]
Physical State	White, solid powder at 20 °C	[4]
Melting Point	87.8–88.2 °C	[4]
Boiling Point	Decomposes above 250 °C without boiling	[4]
Solubility in Water	0.087 mg/L (at 25°C)	
Solubility in Organic Solvents (g/L at 25°C)	n-hexane: 7.41, methanol: 59.6, ethyl acetate: 339, toluene: 366, acetone: 368, dichloromethane: >500	_
Vapor Pressure	<5.6 x 10 ⁻⁷ Pa (at 25°C)	

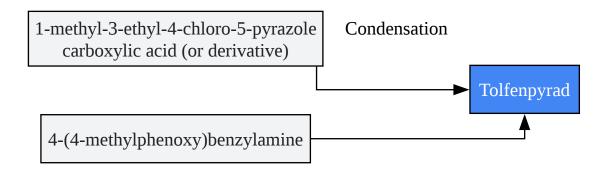
Synthesis Pathways

The synthesis of **Tolfenpyrad** primarily involves the condensation of two key intermediates: 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid (or its activated form) and 4-(4-methylphenoxy)benzylamine. Several synthetic routes have been reported, with variations in the preparation of these intermediates and the final coupling reaction.

General Synthesis Scheme



The core reaction for the synthesis of **Tolfenpyrad** is the formation of an amide bond between the pyrazole carboxylic acid moiety and the benzylamine moiety.

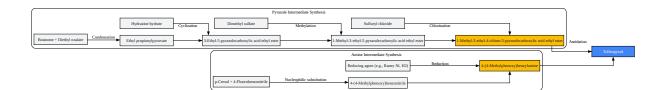


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Caption: General overview of Tolfenpyrad synthesis.

Synthesis Route 1: Multi-step Synthesis of Intermediates and Final Amidation

This pathway involves the sequential synthesis of the pyrazole and benzylamine intermediates followed by their condensation.



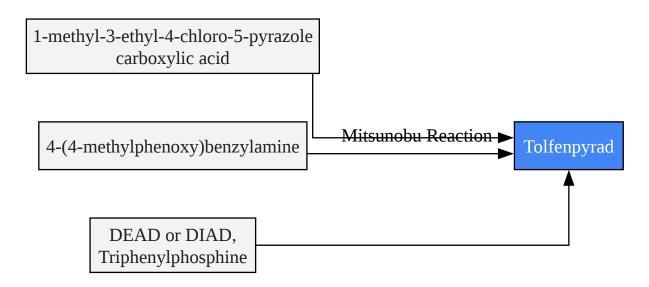


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Caption: Multi-step synthesis pathway for **Tolfenpyrad**.

Synthesis Route 2: Mitsunobu Reaction for Final Condensation

A more convergent approach utilizes the Mitsunobu reaction for the final amide bond formation, offering milder reaction conditions.



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Caption: **Tolfenpyrad** synthesis via Mitsunobu reaction.

Experimental Protocols Synthesis of 1-methyl-3-ethyl-4-chloro-5pyrazolecarboxylic acid ethyl ester

Protocol based on CN103102307A:

Synthesis of Ethyl propionylpyruvate: To a solution of sodium ethoxide in ethanol, a mixture
of diethyl oxalate and butanone is added dropwise at a controlled temperature. After the
addition is complete, the reaction mixture is stirred, followed by acidification to yield ethyl
propionylpyruvate.



- Synthesis of 3-Ethyl-5-pyrazolecarboxylic acid ethyl ester: Ethyl propionylpyruvate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and upon completion, the product is isolated.
- Methylation: The 3-ethyl-5-pyrazolecarboxylic acid ethyl ester is methylated using dimethyl sulfate in the presence of a base to yield 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester.
- Chlorination: The methylated pyrazole is chlorinated using sulfuryl chloride in a chlorinated solvent. The reaction is typically carried out at a low temperature, followed by warming to complete the reaction. The product, 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester, is then isolated.

Synthesis of 4-(4-methylphenoxy)benzylamine

Protocol based on CN103102307A:

- Synthesis of 4-(4-Methylphenoxy)benzonitrile: p-Cresol is reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
- Reduction to Benzylamine: The resulting 4-(4-methylphenoxy)benzonitrile is reduced to the
 corresponding benzylamine. A common method is catalytic hydrogenation using Raney
 Nickel as the catalyst under a hydrogen atmosphere in a solvent like ethanol containing
 ammonia.

Final Synthesis of Tolfenpyrad via Amidation

Protocol based on CN103102307A:

- A mixture of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester and 4-(4-methylphenoxy)benzylamine is heated in a high-boiling solvent such as xylene in the presence of a catalytic amount of a base like 3-picoline.
- The reaction is monitored for completion, and upon cooling, the product Tolfenpyrad crystallizes and can be collected by filtration.



Final Synthesis of Tolfenpyrad via Mitsunobu Reaction

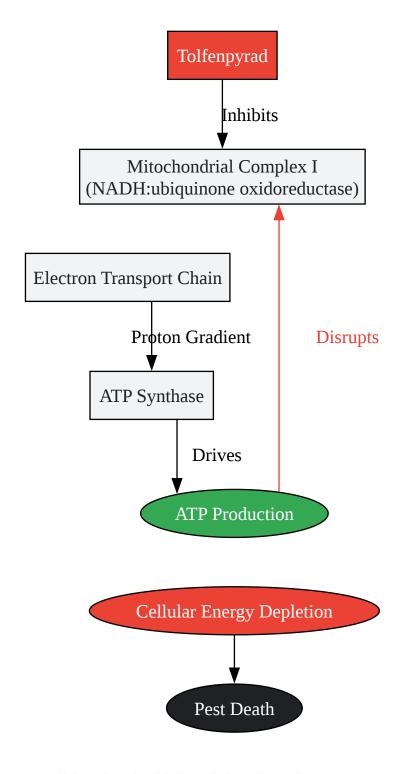
Protocol based on CN103351340A:[6]

- To a solution of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid, 4-(4-methylphenoxy)benzylamine, and triphenylphosphine in an anhydrous solvent such as THF, a solution of an azodicarboxylate (e.g., diethyl azodicarboxylate DEAD, or diisopropyl azodicarboxylate DIAD) in the same solvent is added dropwise at a low temperature (e.g., 0 °C).
- The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[6]
- The product is isolated by removing the solvent, followed by purification, which may involve washing with dilute acid and column chromatography.[6]

Mechanism of Action

Tolfenpyrad acts as a Mitochondrial Electron Transport Inhibitor (METI).[2] Specifically, it inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] [7][8] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid cessation of feeding and ultimately, the death of the insect.[3] This mode of action is different from many other classes of insecticides, making **Tolfenpyrad** a valuable tool for resistance management.[9]





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Caption: Mechanism of action of Tolfenpyrad.

Toxicological Data

The following tables summarize key toxicological data for **Tolfenpyrad**.



Acute Toxicity

Species	Route	LD50 / LC50	Reference
Rat	Oral	113 mg/kg bw	[1][7]
Rat	Dermal	>2000 mg/kg bw	[1][7]
Rat	Inhalation	1.50-2.21 mg/L	[1][7]
Freshwater Fish	-	LC ₅₀ = 0.16 μg/L	[3]
Aquatic Invertebrates	-	EC50 = 1.0 μg/L	[3]
Birds	Oral	LD ₅₀ = 87 mg/kg bw	[3]

Chronic Toxicity and Other Endpoints

Study Type	Species	NOAEL	Reference
90-day dietary	Mouse	15.9 mg/kg bw/day	[7]
2-year dietary	Rat	0.561 mg/kg bw/day	[7]
Developmental Toxicity	Rat	1 mg/kg bw/day (maternal)	[7]
2-Generation Reproduction	Rat	1.5 mg/kg bw/day (parental)	[7]

Conclusion

Tolfenpyrad is a potent insecticide with a valuable mode of action for modern crop protection. Its synthesis, while involving multiple steps, can be achieved through various reported pathways, offering flexibility in manufacturing. A thorough understanding of its chemical synthesis, mechanism of action, and toxicological profile is crucial for its responsible development and application in agriculture. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field.



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